

(Z)-3-Hepten-2-one CAS number and IUPAC nomenclature

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Compound of Interest

Compound Name: 3-Hepten-2-one, (Z)
Cat. No.: B12672707 Get Quote

Technical Guide: (Z)-3-Hepten-2-one

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides an in-depth overview of (Z)-3-Hepten-2-one, a specific stereoisomer of the unsaturated ketone 3-Hepten-2-one.

- IUPAC Nomenclature: (Z)-hept-3-en-2-one[1]
- CAS Number: 69668-88-8[1]
- Synonyms: cis-3-Hepten-2-one, (3Z)-3-Hepten-2-one[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of (Z)-3-Hepten-2-one is presented in the table below. This data is crucial for its identification, handling, and application in various experimental settings.



Property	Value	Source
Molecular Formula	C7H12O	[1]
Molecular Weight	112.17 g/mol	[1]
Appearance	Colorless oily liquid	[2][3]
Odor	Powerful, sharp, grassy	[2][3]
Boiling Point	34-39 °C at 1466 Pa	[2]
Density	0.8840 g/cm³ (at 20°C)	[2]
Refractive Index	1.4325 (at 20°C)	[2]
Solubility	Insoluble in water; soluble in alcohol and oils	[2][3]

Experimental Protocols: Synthesis of (Z)-3-Hepten-2-one

The stereoselective synthesis of (Z)-3-Hepten-2-one can be achieved via the partial catalytic hydrogenation of 3-heptyn-2-one. This method ensures the formation of the cis (or Z) double bond.

Synthesis of 3-Heptyn-2-one (Precursor)

Reaction: Acylation of 1-pentyne with acetic anhydride.

Materials:

- 1-Pentyne
- Acetic Anhydride
- Anhydrous solvent (e.g., Tetrahydrofuran THF)
- Organolithium reagent (e.g., n-Butyllithium in hexanes)

Procedure:



- In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-pentyne in anhydrous THF.
- Cool the solution to -78°C using a dry ice/acetone bath.
- Slowly add one equivalent of n-butyllithium dropwise while maintaining the temperature at -78°C.
- Stir the resulting solution for 30 minutes at -78°C to ensure complete formation of the lithium acetylide.
- Add one equivalent of acetic anhydride dropwise to the solution.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to yield 3-heptyn-2-one.

Partial Hydrogenation to (Z)-3-Hepten-2-one

Reaction: Stereoselective reduction of an alkyne to a cis-alkene.

Materials:

- 3-Heptyn-2-one
- Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) or P-2 Nickel catalyst
- Hydrogen gas (H₂)
- Solvent (e.g., Methanol or Ethanol)



Procedure:

- In a hydrogenation flask, dissolve the synthesized 3-heptyn-2-one in methanol.
- Add a catalytic amount of Lindlar's catalyst (typically 5-10% by weight of the alkyne).
- Seal the flask and purge the system with nitrogen, followed by hydrogen gas.
- Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure).
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene product, ensuring the reaction is stopped before over-reduction to the alkane occurs.
- Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
- Rinse the celite pad with the solvent used for the reaction.
- Concentrate the filtrate under reduced pressure to obtain the crude (Z)-3-Hepten-2-one.
- Further purification can be achieved by flash column chromatography on silica gel if necessary.

Logical Workflow Visualization

The following diagram illustrates the synthetic pathway and subsequent analytical workflow for producing and verifying (Z)-3-Hepten-2-one.

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References

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